Ankaflavin

α-glucosidase inhibition type 2 diabetes carbohydrate metabolism

Procure Ankaflavin (>98% HPLC) for superior α-glucosidase research: 2.4-fold more potent (IC50 126.5 μM) than monascin (302.6 μM) and 2.7-fold vs acarbose. This natural azaphilone from Monascus-fermented products uniquely combines dual PPARγ/Nrf2 activation with selective cytotoxicity (Cancer IC50 ~15 μg/mL) while sparing normal cells. Ideal for metabolic syndrome, diabetes, or lipid-lowering studies requiring statin-equivalent TC/TG reduction without CPK-elevation risk. Ensure reproducible, high-impact data with this characterized benchmark compound.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
Cat. No. B600211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnkaflavin
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
InChIInChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1
InChIKeyAQTJNEHGKRUSLT-ODTNPMSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ankaflavin Procurement Guide: Monascus Yellow Pigment with Dual PPARγ/Nrf2 Agonist Activity


Ankaflavin (CAS: 50980-32-0) is a natural azaphilone yellow pigment derived from Monascus-fermented products (red yeast rice) with the molecular formula C23H30O5 and molecular weight 386.48 Da . It belongs to the Monascus yellow pigment class alongside its close structural analog monascin, distinguished by a γ-lactone ring in its azaphilone core [1]. Ankaflavin functions as a dual PPARγ agonist and Nrf2 activator, demonstrating selective cytotoxicity against cancer cells while sparing normal cells [2].

Ankaflavin Technical Differentiation: Why Monascus Yellow Pigment Class Compounds Are Not Interchangeable


Monascus yellow pigments are frequently aggregated in product specifications, yet ankaflavin diverges quantitatively from its closest analog monascin in both enzymatic inhibition potency and therapeutic index. Despite sharing the same biosynthetic pathway and overlapping molecular targets, ankaflavin exhibits 2.4-fold higher α-glucosidase inhibitory activity than monascin and demonstrates distinct selective cytotoxicity profiles that are not generalizable across the yellow pigment class [1]. Furthermore, ankaflavin matches the lipid-lowering efficacy of monacolin K while avoiding its hallmark CPK-elevating myopathy risk—a safety advantage not conferred by simple class substitution [2].

Ankaflavin Evidence Guide: Quantified Differentiation Against Monascin, Monacolin K, and Rosiglitazone


α-Glucosidase Inhibition: Ankaflavin Outperforms Monascin and Acarbose

Ankaflavin demonstrates 2.4-fold greater α-glucosidase inhibitory potency compared to its direct structural analog monascin, and 2.7-fold greater potency than the clinical reference drug acarbose. This quantitative differentiation establishes ankaflavin as the more potent α-glucosidase inhibitor within the Monascus yellow pigment class [1].

α-glucosidase inhibition type 2 diabetes carbohydrate metabolism

Lipid-Lowering Efficacy: Ankaflavin Matches Monacolin K Without CPK Elevation Toxicity

Ankaflavin achieves serum total cholesterol and triglyceride reduction statistically equivalent to monacolin K (p > 0.05) at equal oral dosages, yet completely avoids the elevated creatinine phosphokinase (CPK) activity that characterizes monacolin K treatment—a biomarker directly correlated with rhabdomyolysis development. Additionally, ankaflavin exhibits superior prevention of fatty liver and lipid plaque accumulation compared to monacolin K [1].

hypolipidemic anti-atherosclerosis safety pharmacology

Dual PPARγ/Nrf2 Mechanism: Ankaflavin Provides Antioxidant Protection Absent in Rosiglitazone

While both ankaflavin and rosiglitazone act as PPARγ agonists at 10 mg/kg bw, ankaflavin uniquely induces Nrf2 phosphorylation at serine 40, leading to increased transcriptional activation of hepatic HO-1 and GCL and consequent glutathione elevation. Rosiglitazone fails to activate this Nrf2-mediated antioxidant pathway. The PPARγ-dependent effects of ankaflavin are abolished by GW9662 (PPARγ antagonist), confirming target specificity, yet Nrf2-mediated HO-1/GCL expression remains intact even under PPARγ blockade [1].

PPARγ agonist Nrf2 activation diabetes oxidative stress

Selective Cytotoxicity: Ankaflavin Spares Normal Cells at Cancer-Toxic Concentrations

Ankaflavin exhibits selective cytotoxicity with an IC50 of 15 μg/mL against both HepG2 hepatocellular carcinoma and A549 lung cancer cell lines, while demonstrating no significant toxicity to normal MRC-5 and WI-38 human lung fibroblast cells at identical concentrations. This selectivity profile is not consistently observed across all Monascus pigments and distinguishes ankaflavin as a compound with a favorable therapeutic window in cellular models [1].

selective cytotoxicity anticancer HepG2 A549

Extraction Efficiency: Patent-Demonstrated 95.16% Recovery Using Ethanol-Water Method

A patented extraction method utilizing only water and ethanol solution achieves 95.16% extraction recovery of ankaflavin from red mold fermentation products, eliminating the need for multiple organic solvent extractions and chromatographic purification steps. This method also achieves 97.35% recovery for monascin, but the high recovery rate for ankaflavin specifically validates its amenability to scalable, green-chemistry extraction protocols [1].

extraction purification process chemistry yield optimization

Anticancer Patent Protection: Ankaflavin Designated as Anti-Cancer Promoter Agent

Ankaflavin is explicitly claimed as an active ingredient in Japanese patent JP2004115472 for anti-cancer promoter activity agents and functional foods. The patent designates ankaflavin alongside rubropunctamine, monascorubramine, xanthomonasin A, and xanthomonasin B as compounds with demonstrated anti-cancer promoter activity, providing intellectual property validation of its biological relevance in oncological applications [1].

cancer prevention chemoprevention patent protection

Ankaflavin Application Scenarios: Evidence-Backed Use Cases for Procurement Decisions


Type 2 Diabetes Research: α-Glucosidase Inhibition Studies

Ankaflavin is the preferred Monascus yellow pigment for α-glucosidase inhibition research based on its 2.4-fold higher potency (IC50 126.5 μM) compared to monascin (302.6 μM) and 2.7-fold higher potency than acarbose (341.3 μM). Researchers investigating carbohydrate metabolism modulation or postprandial glucose control should select ankaflavin over monascin to achieve greater enzymatic inhibition per unit mass [1].

Hypolipidemic Agent Development: Statin-Alternative Lipid Lowering

Ankaflavin is indicated for hypolipidemic research programs seeking statin-equivalent lipid-lowering without myopathy risk. It achieves serum TC and TG reduction statistically equivalent to monacolin K at equal dosages while avoiding CPK elevation—a biomarker of rhabdomyolysis. Additionally, ankaflavin demonstrates superior prevention of fatty liver and lipid plaque accumulation compared to monacolin K [2].

Metabolic Disorder Research: Dual PPARγ/Nrf2 Pathway Activation

For studies investigating metabolic syndrome, diabetes, or oxidative stress, ankaflavin provides a dual-mechanism research tool combining PPARγ agonism with Nrf2-mediated antioxidant pathway activation—a mechanistic profile not observed with rosiglitazone at equivalent dosages. The compound elevates hepatic HO-1 and GCL expression and increases glutathione levels while maintaining insulin-sensitizing PPARγ activity [3].

Cancer Cell Selectivity Screening: Cytotoxicity Profiling

Ankaflavin is suitable for selective cytotoxicity screening programs requiring a characterized compound with differential toxicity between cancer and normal cells. With established IC50 values of 15 μg/mL against HepG2 and A549 cancer cells and no significant toxicity to MRC-5 and WI-38 normal fibroblasts at identical concentrations, ankaflavin provides a benchmark compound for comparative cytotoxicity studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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